molecular formula C26H45IO2 B14209288 Benzene, 1,2-bis(decyloxy)-4-iodo- CAS No. 791637-58-6

Benzene, 1,2-bis(decyloxy)-4-iodo-

Cat. No.: B14209288
CAS No.: 791637-58-6
M. Wt: 516.5 g/mol
InChI Key: NDUQSVUKVOKUSC-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis(decyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with two decyloxy groups at the 1 and 2 positions and an iodine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis(decyloxy)-4-iodo- typically involves the following steps:

    Formation of Decyloxy Groups: The initial step involves the alkylation of catechol (1,2-dihydroxybenzene) with decyl bromide in the presence of a base such as potassium carbonate to form 1,2-bis(decyloxy)benzene.

    Iodination: The iodination of 1,2-bis(decyloxy)benzene is achieved using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the 4 position.

Industrial Production Methods

Industrial production of Benzene, 1,2-bis(decyloxy)-4-iodo- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis(decyloxy)-4-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The decyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Benzene, 1,2-bis(decyloxy)-4-iodo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(decyloxy)-4-iodo- involves its interaction with molecular targets through its functional groups. The decyloxy groups can participate in hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-bis(decyloxy)-4-bromo-: Similar structure with a bromine atom instead of iodine.

    Benzene, 1,2-bis(decyloxy)-4-chloro-: Similar structure with a chlorine atom instead of iodine.

    Benzene, 1,2-bis(decyloxy)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.

Uniqueness

Benzene, 1,2-bis(decyloxy)-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding and different interaction profiles with molecular targets.

Properties

CAS No.

791637-58-6

Molecular Formula

C26H45IO2

Molecular Weight

516.5 g/mol

IUPAC Name

1,2-didecoxy-4-iodobenzene

InChI

InChI=1S/C26H45IO2/c1-3-5-7-9-11-13-15-17-21-28-25-20-19-24(27)23-26(25)29-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3

InChI Key

NDUQSVUKVOKUSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)I)OCCCCCCCCCC

Origin of Product

United States

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